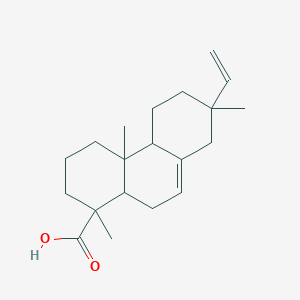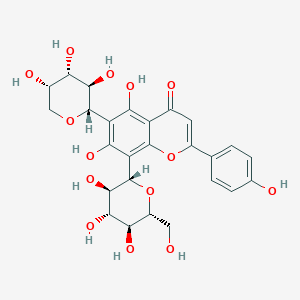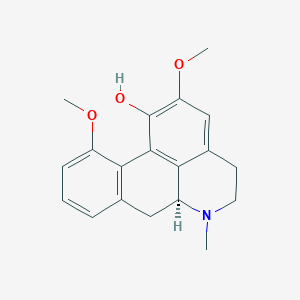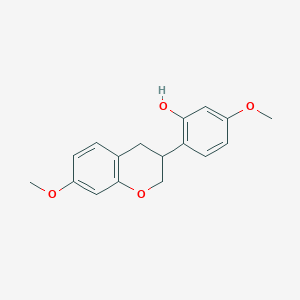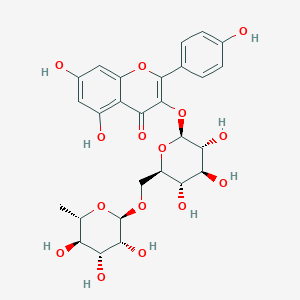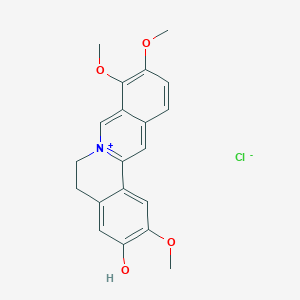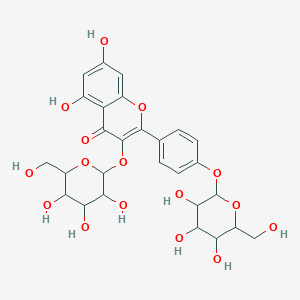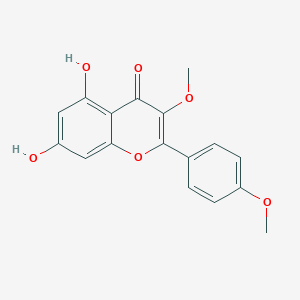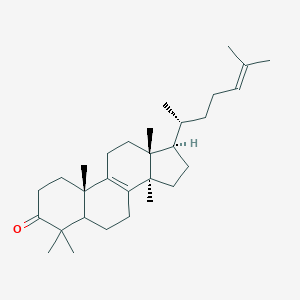
Lanosta-8,24-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanosta-8,24-dien-3-one, also known as Eburicol, is a sterol molecule that is found in various plant species and is a precursor to ergosterol in fungi. This molecule has recently gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of Lanosta-8,24-dien-3-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and physiological effects:
Lanosta-8,24-dien-3-one has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have a protective effect on pancreatic beta cells, which could be beneficial in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using Lanosta-8,24-dien-3-one in lab experiments is its availability and relatively low cost. However, the synthesis method of this molecule is not very efficient, which could limit its use in large-scale experiments. Additionally, the mechanism of action of this molecule is not fully understood, which could make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on Lanosta-8,24-dien-3-one. One of the directions is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, more efficient synthesis methods could be developed to make this molecule more accessible for large-scale experiments.
Conclusion:
In conclusion, Lanosta-8,24-dien-3-one is a sterol molecule that has potential therapeutic applications in various diseases. Its anti-inflammatory and anti-cancer properties, as well as its protective effect on pancreatic beta cells, make it a promising molecule for further research. However, its mechanism of action is not fully understood, and more efficient synthesis methods need to be developed to make it more accessible for large-scale experiments.
Synthesis Methods
Lanosta-8,24-dien-3-one can be synthesized by the oxidation of lanosterol using various oxidizing agents such as Jones reagent, selenium dioxide, and potassium permanganate. The yield of the synthesis method varies depending on the oxidizing agent used.
Scientific Research Applications
Lanosta-8,24-dien-3-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Studies have shown that this molecule has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been found to have a protective effect on pancreatic beta cells, which could be beneficial in the treatment of diabetes.
properties
CAS RN |
5539-04-8 |
|---|---|
Product Name |
Lanosta-8,24-dien-3-one |
Molecular Formula |
C30H48O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25H,9,11-19H2,1-8H3/t21-,22-,25?,28-,29-,30+/m1/s1 |
InChI Key |
OMKJDABLEGUPIE-QFKKPMMVSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



